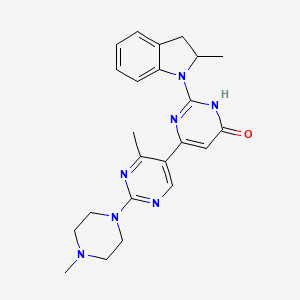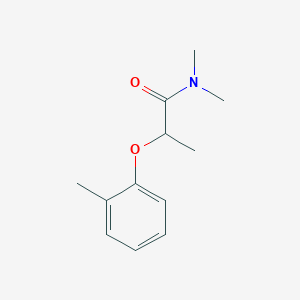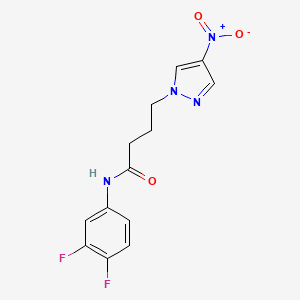![molecular formula C14H15N3O2 B6025643 2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide](/img/structure/B6025643.png)
2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide is an organic compound with a complex structure that includes a pyrrole ring and a phenoxy group
Preparation Methods
The synthesis of 2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide typically involves a multi-step process. One common method includes the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with 2-aminopyrrole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Chemical Reactions Analysis
2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds include:
2-(4-chlorophenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide: This compound has a chlorine atom instead of a methyl group, which can alter its chemical properties and biological activity.
2-(4-methoxyphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide: The presence of a methoxy group instead of a methyl group can affect its solubility and reactivity.
These comparisons highlight the uniqueness of 2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-11-4-6-13(7-5-11)19-10-14(18)17-16-9-12-3-2-8-15-12/h2-9,15H,10H2,1H3,(H,17,18)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLHRZNOGBNCGI-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6025560.png)

![[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B6025574.png)
![4-Bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol](/img/structure/B6025579.png)
![(5Z)-3-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B6025586.png)
![4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B6025602.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B6025612.png)
![Methyl 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoate](/img/structure/B6025625.png)
![tert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6025649.png)
![2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-oxazinane](/img/structure/B6025654.png)
![4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline](/img/structure/B6025659.png)

![N-[5-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6025667.png)

